3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide
Description
3-[(5-Bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a carboxamide group. The carboxamide nitrogen is linked to a thiophen-2-ylmethyl moiety, while the pyrrolidine oxygen is bonded to a 5-bromopyrimidin-2-yl group. The bromine atom on the pyrimidine ring may enhance electrophilicity, enabling participation in cross-coupling reactions, while the thiophene moiety could improve lipophilicity and membrane permeability.
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2S/c15-10-6-16-13(17-7-10)21-11-3-4-19(9-11)14(20)18-8-12-2-1-5-22-12/h1-2,5-7,11H,3-4,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONBPURXTRLRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the bromopyrimidine and thiophene intermediates, followed by their coupling with the pyrrolidine ring. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, it might inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolidine Carboxamide Derivatives
Key Observations:
- Electrophilic Reactivity : The target compound’s 5-bromopyrimidinyl group contrasts with 5-bromothiophene in ’s analogue. Bromine on pyrimidine may offer greater regioselectivity in substitution reactions compared to thiophene-based bromides .
- Aromatic Systems : The thiophen-2-ylmethyl group in the target compound likely enhances lipophilicity compared to ’s fluorophenyl group, which prioritizes π-π interactions .
- Polarity Modulation : ’s 5-oxo-pyrrolidine introduces a ketone, increasing polarity and hydrogen-bonding capacity, whereas the target compound’s unmodified pyrrolidine may favor conformational flexibility .
Pharmacological and Physicochemical Properties
- Bioavailability : The thiophen-2-ylmethyl group in the target compound may enhance blood-brain barrier penetration compared to ’s benzodioxin-thiazole analogue, which has higher molecular weight and reduced lipophilicity .
- Target Selectivity : The pyrimidinyloxy group could confer kinase selectivity (e.g., EGFR or BTK inhibition) versus ’s morpholine-containing compound, which may target PI3K/mTOR pathways .
- Metabolic Stability : Bromine’s electronegativity may reduce oxidative metabolism compared to ’s chlorine-substituted thiophene, though direct comparative data are lacking .
Biological Activity
The compound 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 380.3 g/mol. The structure features a pyrrolidine ring, a brominated pyrimidine moiety, and a thiophene group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄BrN₃O₂S |
| Molecular Weight | 380.3 g/mol |
| CAS Number | 2097941-40-5 |
| Chemical Structure | Structure |
Research indicates that this compound may interact with various biological targets, including:
- Protein Kinases : It has been shown to inhibit specific receptor tyrosine kinases, which are often implicated in cancer progression.
- Enzyme Inhibition : The compound may function as an inhibitor of enzymes involved in metabolic pathways, potentially affecting cellular signaling processes.
Anticancer Properties
Studies have demonstrated that compounds with similar structures exhibit significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, the compound's ability to target mutant forms of protein tyrosine kinases has been highlighted in research focusing on gastrointestinal stromal tumors (GISTs) and systemic mastocytosis.
Neuroprotective Effects
Recent studies suggest that derivatives of this compound may possess neuroprotective properties. It has been observed to restore cell viability in models of tau-induced neurodegeneration, indicating potential applications in neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on GSK-3β Inhibitors : A related compound was effective in cellular models of neuroinflammation, showing promise for treating neurodegenerative conditions .
- Tyrosine Kinase Inhibition : Research indicates that compounds similar to this compound effectively inhibit mutant forms of protein kinases associated with specific cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
